Bienvenue dans la boutique en ligne BenchChem!

2,3-dichloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Medicinal chemistry Lipophilicity Molecular recognition

2,3-Dichloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1797958-04-3) is a fully synthetic small molecule (C17H19Cl2N3O3S, MW 416.32 g/mol) combining a 2,3-dichlorobenzenesulfonamide warhead with a 4-cyclopentyl-6-oxopyrimidin-1(6H)-yl ethyl linker. It belongs to the broader class of pyrimidine-bearing benzenesulfonamides, a scaffold extensively explored for carbonic anhydrase inhibition, kinase modulation, and antimicrobial applications.

Molecular Formula C17H19Cl2N3O3S
Molecular Weight 416.32
CAS No. 1797958-04-3
Cat. No. B2601142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dichloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
CAS1797958-04-3
Molecular FormulaC17H19Cl2N3O3S
Molecular Weight416.32
Structural Identifiers
SMILESC1CCC(C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C17H19Cl2N3O3S/c18-13-6-3-7-15(17(13)19)26(24,25)21-8-9-22-11-20-14(10-16(22)23)12-4-1-2-5-12/h3,6-7,10-12,21H,1-2,4-5,8-9H2
InChIKeyWROICWGJDVXYCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dichloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1797958-04-3): Procurement-Relevant Identity and Class Context


2,3-Dichloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1797958-04-3) is a fully synthetic small molecule (C17H19Cl2N3O3S, MW 416.32 g/mol) combining a 2,3-dichlorobenzenesulfonamide warhead with a 4-cyclopentyl-6-oxopyrimidin-1(6H)-yl ethyl linker [1]. It belongs to the broader class of pyrimidine-bearing benzenesulfonamides, a scaffold extensively explored for carbonic anhydrase inhibition, kinase modulation, and antimicrobial applications [2]. The compound is catalogued in the PubChem database (CID 71795191) and offered by multiple research-chemical vendors exclusively for laboratory use [1].

Why 2,3-Dichloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide Cannot Be Interchanged with Superficially Similar Pyrimidine-Sulfonamide Hybrids


Within the pyrimidine–benzenesulfonamide chemotype, minor structural perturbations—such as the position and number of chlorine substituents on the benzene ring, the nature of the N-alkyl linker, and the C4 substituent on the pyrimidinone—can radically alter target affinity, isoform selectivity, and physicochemical properties [1]. For example, moving from a 2,3-dichloro to a 3-chloro-4-fluoro substitution pattern on the benzenesulfonamide ring, or replacing the cyclopentyl group with cyclopropyl or phenyl, has been shown in related series to shift carbonic anhydrase isoform inhibition profiles by orders of magnitude [2]. The absence of a primary sulfonamide zinc-binding group (ZBG) in this compound further distinguishes it from classical CA inhibitors, suggesting an entirely different target engagement mechanism or a prodrug-like behaviour. Consequently, generic substitution without empirical confirmation risks selecting a compound with irrelevant biological activity for the intended assay.

Quantitative Differentiation Evidence for 2,3-Dichloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide: Comparator Analysis


Molecular Topology and Lipophilicity Differentiate This Compound from the Closest Available Analog, N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1797586-75-4)

The target compound differs from its direct des-chloro analog (CAS 1797586-75-4) solely by the presence of two chlorine atoms at the 2- and 3-positions of the benzenesulfonamide ring. This substitution increases the computed XLogP3 from 1.8 (des-chloro analog) to 3.0 (target compound), representing a ΔlogP of +1.2 [1][2]. The topological polar surface area (TPSA) increases marginally from 87.2 Ų to 87.2 Ų (unchanged TPSA, as chlorine substitution does not add H-bond donors/acceptors), but the molecular weight increases from 347.43 to 416.32 g/mol. The chlorine atoms introduce additional halogen-bond donor capacity not present in the des-chloro analog, which may confer distinct binding interactions with protein targets [3].

Medicinal chemistry Lipophilicity Molecular recognition

Halogen Substitution Pattern Dictates Differential Hydrogen-Bond Acceptor Topology Compared to the 3-Chloro-4-fluoro Analog (CAS 1797126-82-9)

The target compound (2,3-dichloro substitution) and the 3-chloro-4-fluoro analog (CAS 1797126-82-9) share the identical pyrimidinone-cyclopentyl scaffold but differ in the halogenation pattern on the benzenesulfonamide ring. The 2,3-dichloro pattern places two polarizable chlorine atoms in adjacent positions, creating a region of high electron density capable of forming bifurcated halogen bonds, whereas the 3-chloro-4-fluoro pattern introduces a strongly electronegative fluorine that alters the aryl ring's electrostatic potential surface and reduces halogen-bond donor strength [1]. These differences are qualitatively supported by the distinct InChI Keys (WROICWGJDVXYCV vs. KGAMQBGQZYYNJF) and molecular formulas (C17H19Cl2N3O3S vs. C17H19ClFN3O3S) .

Structure–activity relationships Halogen bonding Drug design

Absence of Primary Sulfonamide Zinc-Binding Group Distinguishes This Compound from Classical Carbonic Anhydrase Inhibitor Chemotypes

The majority of carbonic anhydrase inhibitors (CAIs) within the pyrimidine–benzenesulfonamide class rely on an unsubstituted primary sulfonamide (–SO₂NH₂) as the zinc-binding group (ZBG) that coordinates the catalytic Zn²⁺ ion [1]. The target compound bears a secondary sulfonamide (–SO₂NH–CH₂CH₂–R), with the nitrogen fully substituted, rendering it incapable of direct zinc coordination. Structurally related CAIs such as 2-thio-6-oxo-1,6-dihydropyrimidine-benzenesulfonamides containing a primary –SO₂NH₂ group have demonstrated Ki values in the low nanomolar range against hCA II and hCA IX [2]. The absence of the primary sulfonamide ZBG in the target compound predicts a fundamentally different mechanism of action—likely involving allosteric modulation, protein–protein interaction disruption, or kinase inhibition rather than canonical CA inhibition.

Carbonic anhydrase Zinc-binding group Chemotype classification

Cyclopentyl Substituent at Pyrimidinone C4 May Confer Differential Metabolic Stability Relative to Cyclopropyl or Phenyl Analogs

Among the broader series of N-(2-(pyrimidin-1-yl)ethyl)benzenesulfonamides, the C4 substituent on the pyrimidinone ring varies from cyclopropyl (CAS 1797224-44-2) to cyclopentyl (target compound) to substituted phenyl groups . In analogous heterocyclic systems, increasing cycloalkyl ring size from cyclopropyl to cyclopentyl has been correlated with enhanced metabolic stability due to reduced CYP450-mediated oxidation, but also with increased lipophilicity that may elevate metabolic clearance through other pathways [1]. No head-to-head microsomal stability data exist for these specific compounds, but the XLogP3 difference between the cyclopropyl analog (estimated ~1.8–2.2) and the target cyclopentyl compound (3.0) suggests a measurable divergence in ADME properties that would require independent experimental validation [2].

Metabolic stability Cytochrome P450 Lipophilic efficiency

Recommended Research Application Scenarios for 2,3-Dichloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide Based on Available Differentiation Evidence


Halogen-Bond-Mediated Protein–Ligand Interaction Studies

The 2,3-dichloro substitution pattern on the benzenesulfonamide ring provides two adjacent chlorine atoms capable of forming bifurcated halogen bonds with backbone carbonyls or side-chain hydroxyl groups in protein binding pockets [1]. This compound can serve as a well-defined probe for halogen-bond-centric structure–activity relationship (SAR) campaigns where the des-chloro analog (CAS 1797586-75-4) would lack the requisite halogen-bond donor capacity. Researchers investigating halogen bonding in lead optimization should prioritize this compound over non-halogenated or mono-halogenated analogs [1].

Negative Control or Counter-Screen for Carbonic Anhydrase (CA) Assays

Because the compound lacks the primary sulfonamide zinc-binding group (–SO₂NH₂) that is universally required for active-site CA inhibition, it is predicted to be inactive against all catalytically active CA isoforms [2]. This makes it a structurally matched negative control for pyrimidine–benzenesulfonamide CA inhibitor series—sharing scaffold features with active CAIs (e.g., 2-thio-6-oxopyrimidine-benzenesulfonamides) while being mechanistically incapable of zinc coordination. Procurement for use as a counter-screen compound in CA inhibitor discovery programs is scientifically justified [2].

Comparative ADME Profiling Against Differentially Substituted Pyrimidine–Sulfonamide Analogs

The target compound's XLogP3 of 3.0 places it at the upper limit of typical drug-like lipophilicity, distinguishing it from less lipophilic analogs such as the des-chloro parent (XLogP3 = 1.8) [3]. This property difference supports its use in systematic ADME comparator studies—specifically, parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability, microsomal stability, and plasma protein binding—to quantify how chlorination-driven lipophilicity changes affect the pharmacokinetic profile within a constant pyrimidine–sulfonamide scaffold. Researchers should acquire both the target compound and the des-chloro analog simultaneously to generate paired comparative ADME datasets [3].

Kinase or Non-CA Enzyme Inhibition Screening in Diverse Target Panels

Given the absence of the CA-typical primary sulfonamide ZBG, the compound's sulfonamide group likely serves as a hydrogen-bond acceptor/donor in non-CA target engagement, consistent with the behavior of secondary sulfonamides in kinase inhibitors and other enzyme classes [2]. The cyclopentyl-pyrimidinone scaffold is reminiscent of ATP-competitive kinase inhibitor motifs. Broad-panel kinase profiling or screening against enzyme families such as phosphodiesterases, deubiquitinases, or epigenetic erasers may reveal the compound's true biological target space. This compound is most appropriately procured for exploratory screening rather than target-specific mechanistic studies in the absence of published target deconvolution data [2].

Quote Request

Request a Quote for 2,3-dichloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.